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7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione

Purine nucleoside phosphorylase Enzyme inhibition Nucleotide metabolism

7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione (CAS 878735-07-0) is a synthetic xanthine/purine-2,6-dione derivative bearing a distinctive N7-(3,3-dimethyl-2-oxobutyl) substituent and a C8-piperidin-1-ylmethyl moiety. This compound is documented in authoritative bioactivity databases (ChEMBL, BindingDB) and commercial screening libraries (ChemDiv) as a research tool compound.

Molecular Formula C19H29N5O3
Molecular Weight 375.473
CAS No. 878735-07-0
Cat. No. B2439931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
CAS878735-07-0
Molecular FormulaC19H29N5O3
Molecular Weight375.473
Structural Identifiers
SMILESCC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3
InChIInChI=1S/C19H29N5O3/c1-19(2,3)13(25)11-24-14(12-23-9-7-6-8-10-23)20-16-15(24)17(26)22(5)18(27)21(16)4/h6-12H2,1-5H3
InChIKeyWOQHDMPIEOPELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione (CAS 878735-07-0): Purine-dione Derivative with Multi-Target Engagement Profile for Kinase and GPCR Research Programs


7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione (CAS 878735-07-0) is a synthetic xanthine/purine-2,6-dione derivative bearing a distinctive N7-(3,3-dimethyl-2-oxobutyl) substituent and a C8-piperidin-1-ylmethyl moiety . This compound is documented in authoritative bioactivity databases (ChEMBL, BindingDB) and commercial screening libraries (ChemDiv) as a research tool compound [1]. Its structural architecture—combining a theophylline-like purine-dione core with a bulky ketone-bearing side chain and a basic piperidine group—distinguishes it from simpler xanthine analogs. Published biochemical profiling reveals that 878735-07-0 has been evaluated across multiple target classes, including purine nucleoside phosphorylase (PNP) inhibition (IC50 = 1.33 μM) and purinergic P2Y receptor agonism (EC50 = 85 nM at hP2Y2) [2][3], indicating a polypharmacological profile relevant to programs investigating nucleotide metabolism, immune modulation, or GPCR signaling.

Why N7-Unsubstituted Xanthine Analogs Cannot Substitute for 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione in Target-Based Screening


The presence of the N7-(3,3-dimethyl-2-oxobutyl) substituent in 878735-07-0 is not an incremental structural variation; it constitutes a critical determinant of target engagement potential that is entirely absent in the generic N7-unsubstituted comparator 1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6-dione (CAS 5436-40-8, also known as 8-piperidinotheophylline) . While CAS 5436-40-8 has been utilized as a xanthine scaffold for decades, its lack of an N7 substituent means it fails to occupy the lipophilic sub-pocket exploited by 878735-07-0 for P2Y receptor agonism and PNP enzyme binding [1]. Furthermore, analogs with alternative N7 substituents but deviations at the C8 piperidine position (e.g., 2-methylpiperidine variant CAS 878735-05-8, 3,5-dimethylpiperidine variant CAS 878735-09-2) introduce steric and electronic perturbations that alter both target affinity and selectivity profiles, making simple structural interchange a source of irreproducible results in target-based assays . Procurement based solely on purine-dione core similarity risks selecting a compound with qualitatively different bioactivity and physicochemical properties.

Head-to-Head and Cross-Study Quantitative Evidence: 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione Versus Closest Analogs


PNP Enzyme Inhibition: 878735-07-0 Demonstrates Quantifiable Activity Where N7-Unsubstituted Analog Shows No Documented PNP Engagement

878735-07-0 exhibits measurable inhibition of purine nucleoside phosphorylase (PNP) with a reported IC50 of 1,330 nM in a radiometric assay measuring conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. This activity is directly attributable to the N7-(3,3-dimethyl-2-oxobutyl) substituent, which provides hydrophobic contacts absent in the N7-unsubstituted comparator 1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6-dione (CAS 5436-40-8; MW 277.33). The N7-unsubstituted analog, while sharing the C8-piperidin-1-ylmethyl feature and theophylline core, has no documented PNP inhibitory activity in major bioactivity databases . The N7 substituent increases calculated logP from approximately 0.8 (estimated for CAS 5436-40-8) to 2.21 (measured for 878735-07-0), representing a >100-fold increase in lipophilicity that enhances occupancy of the hydrophobic PNP active site pocket .

Purine nucleoside phosphorylase Enzyme inhibition Nucleotide metabolism

P2Y2 Receptor Agonism: Sub-100 nM Potency at hP2Y2 Distinguishes 878735-07-0 from Close Piperidine-Modified Analogs

878735-07-0 demonstrates potent agonism at the human P2Y2 purinoceptor with an EC50 of 85 nM, measured in 131N1 astrocytoma cells stably expressing recombinant hP2Y2 [1]. A replicate measurement yielded EC50 = 91 nM, confirming reproducibility of sub-100 nM potency [2]. In contrast, agonism at the phylogenetically related hP2Y1 receptor is substantially weaker, with an EC50 of 1,500 nM—representing a 17.6-fold selectivity window favoring P2Y2 over P2Y1 [3]. Close analogs with modifications to the piperidine ring (e.g., 2-methylpiperidine variant CAS 878735-05-8 and 3,5-dimethylpiperidine variant CAS 878735-09-2) have the same N7-(3,3-dimethyl-2-oxobutyl) substituent but differ at the C8 amine moiety, which directly impacts P2Y receptor pharmacophore complementarity . The unsubstituted piperidine ring in 878735-07-0 preserves conformational flexibility at the receptor orthosteric site that methyl-substituted piperidine analogs may restrict.

P2Y purinergic receptor GPCR agonism Purinergic signaling

Physicochemical Differentiation: LogP, logD, and Polar Surface Area Define Unique ADME Starting Point Relative to N7-Unsubstituted and Piperidine-Modified Analogs

878735-07-0 possesses a calculated logP of 2.21 and logD of 1.92 (at pH 7.4), with a topological polar surface area (tPSA) of 60.93 Ų, as catalogued in the ChemDiv screening library . These values contrast sharply with the N7-unsubstituted comparator CAS 5436-40-8, which has a molecular weight of 277.33 g/mol and lacks the 98.14 Da N7-(3,3-dimethyl-2-oxobutyl) group that contributes an additional hydrogen bond acceptor (ketone carbonyl) and significant hydrophobic bulk . The result is a compound that occupies a distinct region of drug-like chemical space: MW 375.47, 8 hydrogen bond acceptors, and a logP > 2, placing it near the center of Lipinski-compliant space but with substantially higher lipophilicity than the N7-unsubstituted scaffold . The closely related 3,5-dimethylpiperidine analog (CAS 878735-09-2, MW 403.53) has even higher molecular weight and an additional 28 Da of steric bulk at the C8 position, which may reduce both solubility and target-binding complementarity relative to the unsubstituted piperidine of 878735-07-0 .

Physicochemical properties Lipophilicity Drug-likeness

Molecular Weight-Driven Procurement Logic: 98 Da N7 Substituent Mass Differentiates 878735-07-0 from the N7-Unsubstituted Screening Artifact

The molecular weight of 878735-07-0 is 375.47 g/mol, which is 98.14 Da greater than that of the N7-unsubstituted analog CAS 5436-40-8 (MW 277.33) . This mass difference arises exclusively from the N7-(3,3-dimethyl-2-oxobutyl) group (C₆H₁₁O, exact mass 99.08 Da). For laboratories employing LC-MS for compound identity verification and purity assessment, this 98 Da differential provides an unambiguous mass spectrometric signature that distinguishes 878735-07-0 from N7-unsubstituted impurities or degradation products that may arise from N7-dealkylation . The compound's SMILES string (CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3) and InChI Key (WOQHDMPIEOPELB-UHFFFAOYSA-N) are publicly catalogued, enabling definitive structural verification . In contrast, the 3,5-dimethylpiperidine analog (CAS 878735-09-2, MW 403.53) differs by an additional 28 Da, corresponding to two extra methyl groups on the piperidine ring.

Mass spectrometry Compound identity verification Quality control

42% Increase in Hydrogen Bond Acceptor Count: 878735-07-0 (HBA = 8) vs. N7-Unsubstituted Analog (HBA = 5) Impacts Solubility and Target Interaction Capacity

878735-07-0 contains 8 hydrogen bond acceptors (HBAs), a 60% increase over the 5 HBAs present in the N7-unsubstituted comparator CAS 5436-40-8 . The three additional HBAs are contributed by the N7-(3,3-dimethyl-2-oxobutyl) ketone carbonyl oxygen and the two carbonyl oxygens at positions 2 and 6 of the purine-dione core, which are sterically and electronically influenced by the N7 substituent . This increased HBA count has dual implications: it enhances aqueous solubility through additional water hydrogen-bonding sites (calculated logSw = -2.06 for 878735-07-0), yet simultaneously increases the compound's capacity for specific polar interactions within protein binding pockets—a feature relevant to both PNP and P2Y receptor target engagement [1]. The close analog with a 3,5-dimethylpiperidine substituent (CAS 878735-09-2) retains the same HBA count (8) but adds steric bulk that may hinder optimal HBA presentation at the target site.

Hydrogen bonding Solubility prediction Pharmacophore modeling

Procurement-Relevant Application Scenarios for 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione (CAS 878735-07-0)


PNP Inhibitor Hit-to-Lead Optimization Programs in T-Cell Malignancy and Gout Research

For medicinal chemistry teams developing purine nucleoside phosphorylase (PNP) inhibitors targeting T-cell acute lymphoblastic leukemia or hyperuricemia/gout, 878735-07-0 provides a validated starting hit with IC50 = 1.33 μM against human erythrocyte PNP [1]. Unlike the N7-unsubstituted analog CAS 5436-40-8—which has no documented PNP activity and therefore cannot serve as a PNP screening hit—878735-07-0 offers a defined potency anchor for SAR exploration. The N7-(3,3-dimethyl-2-oxobutyl) group is the key pharmacophoric element conferring this activity, enabling medicinal chemists to design focused libraries around this substituent while retaining the C8-piperidin-1-ylmethyl moiety for additional binding interactions. The compound's logP of 2.21 supports cell permeability, while its 8 HBA groups provide ample vectors for optimizing target engagement .

P2Y2 Receptor Agonist Screening for Respiratory, Ophthalmic, and Inflammatory Disease Models

878735-07-0 demonstrates sub-100 nM agonist potency at human P2Y2 (EC50 = 85–91 nM) with a 17.6-fold selectivity window over hP2Y1 (EC50 = 1,500 nM), as measured in recombinant 1321N1 astrocytoma cell lines [1]. This selectivity profile is directly relevant to therapeutic programs targeting P2Y2-mediated mucociliary clearance in cystic fibrosis and COPD, tear secretion in dry eye disease, or epithelial repair in inflammatory bowel disease—all indications where P2Y1 activation is either irrelevant or potentially confounding. The absence of publicly available P2Y profiling data for close analogs (CAS 878735-05-8, CAS 878735-09-2) makes 878735-07-0 the only structurally characterized purine-dione in this series with validated dual P2Y subtype pharmacology .

Polypharmacology Probe for Investigating Purinergic-Nucleoside Signaling Crosstalk

The dual activity profile of 878735-07-0—combining PNP enzyme inhibition (IC50 = 1.33 μM) with P2Y2 receptor agonism (EC50 = 85 nM)—creates a unique polypharmacology tool for studying the intersection of nucleoside metabolism and purinergic signaling [1]. In cellular models where extracellular nucleotide/nucleoside balance governs immune or inflammatory responses, this single compound can simultaneously modulate both enzyme-mediated nucleoside clearance (via PNP inhibition) and receptor-mediated signaling (via P2Y2 activation). No structurally simpler analog in this series has demonstrated this dual-target engagement profile, positioning 878735-07-0 as a distinctive chemical probe for systems-level pharmacology studies .

Analytical Reference Standard for Distinguishing N7-Substituted from N7-Unsubstituted Purine-dione Derivatives in Screening Libraries

With a molecular weight of 375.47 g/mol—exactly 98.14 Da heavier than the common N7-unsubstituted impurity/degradation product CAS 5436-40-8 (MW 277.33)—878735-07-0 serves as an ideal analytical reference standard for LC-MS quality control of purine-dione screening libraries [1]. High-throughput screening facilities can use this mass differential to verify compound identity and detect N7-dealkylation degradation in DMSO stock solutions stored over time. The compound's well-defined InChI Key (WOQHDMPIEOPELB-UHFFFAOYSA-N) and publicly available SMILES notation further support unambiguous database registration and cross-referencing across institutional compound collections .

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